An In-depth Technical Guide to the Chemical Properties of Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate
An In-depth Technical Guide to the Chemical Properties of Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1] Its derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] Within this important class of heterocyclic compounds, Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate (CAS No. 130613-19-3) represents a key synthetic intermediate and a subject of interest for drug discovery professionals.[3] The presence of two chlorine atoms on the benzene ring, a hydroxyl group at the 4-position, and a methyl ester at the 2-position imparts a unique combination of electronic and steric properties that dictate its reactivity and potential biological function. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characteristics, and potential applications, tailored for researchers and scientists in the field of drug development.
Physicochemical Properties
A clear understanding of a compound's fundamental physicochemical properties is essential for its application in research and development. These properties influence its solubility, stability, and suitability for various experimental conditions.
| Property | Value | Source(s) |
| CAS Number | 130613-19-3 | [3][4] |
| Molecular Formula | C₁₁H₇Cl₂NO₃ | [4] |
| Molecular Weight | 272.08 g/mol | [4] |
| Appearance | Solid | [4] |
| Purity | Typically ≥98% | [4] |
| Parent Acid | 5,7-dichloro-4-hydroxyquinoline-2-carboxylic acid (CAS: 131123-76-7) | [5][6][7] |
| InChI Key | DNQDFGYHUHRIHR-UHFFFAOYSA-N | [4] |
Synthesis and Mechanistic Considerations
Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate is most commonly prepared via the esterification of its parent carboxylic acid, 5,7-dichloro-4-hydroxyquinoline-2-carboxylic acid. The choice of esterification method is critical to ensure high yield and purity while preserving the integrity of the other functional groups on the quinoline ring.
A standard and effective method is acid-catalyzed esterification (Fischer esterification), where the carboxylic acid is refluxed with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The causality behind this choice lies in the mechanism: the acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol. The reaction is reversible, and driving it to completion typically involves using a large excess of the alcohol (methanol) or removing the water formed during the reaction.
Alternative methods, such as using diazomethane or methyl iodide with a base, can also be employed, but these often involve more hazardous reagents and may require stricter reaction control. For laboratory-scale synthesis, Fischer esterification offers a reliable and well-established protocol.[8]
Caption: Fischer esterification workflow for the synthesis of the target compound.
Experimental Protocol: Fischer Esterification
This protocol provides a self-validating system for the synthesis of Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate.
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Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5,7-dichloro-4-hydroxyquinoline-2-carboxylic acid (1.0 eq).
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Reagent Addition: Add anhydrous methanol (20-30 mL, serving as both reactant and solvent). While stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise. The addition of acid is exothermic and should be done carefully.
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Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.
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Workup: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of methanol under reduced pressure using a rotary evaporator.
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Isolation: Pour the concentrated residue into ice-cold water. The product, being less soluble in water than the starting acid, should precipitate out as a solid.
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Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure methyl ester.
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Validation: Confirm the identity and purity of the final product using techniques such as melting point determination, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Spectral Analysis
The structural elucidation of Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate relies on a combination of spectroscopic techniques. While specific spectra for this exact compound are not publicly available, its expected spectral characteristics can be reliably predicted based on its structure and data from analogous quinoline derivatives.[9][10]
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different protons.
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Aromatic Protons: Two singlets or narrow doublets in the aromatic region (δ 7.5-8.5 ppm) corresponding to the protons at the C6 and C8 positions of the quinoline ring.
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Heterocyclic Proton: A singlet for the proton on the C3 position of the quinoline ring.
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Hydroxyl Proton: A broad singlet for the -OH proton, the chemical shift of which can vary depending on solvent and concentration.
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Methyl Protons: A sharp singlet around δ 3.9-4.1 ppm, corresponding to the three protons of the methyl ester (-OCH₃) group.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework.
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Carbonyl Carbon: A signal in the downfield region (δ 160-170 ppm) for the ester carbonyl carbon.
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Aromatic & Heterocyclic Carbons: A series of signals in the δ 110-150 ppm range corresponding to the carbons of the quinoline ring. The carbons attached to chlorine (C5, C7) and oxygen (C4) will be significantly shifted.
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IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the key functional groups.
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O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ for the hydroxyl group.
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C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ characteristic of the ester carbonyl group.[9]
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C=C and C=N Stretches: Multiple bands in the 1500-1650 cm⁻¹ region corresponding to the aromatic and heterocyclic ring vibrations.
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight. The spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 271.97 (for ³⁵Cl isotopes). A characteristic isotopic pattern with (M+2) and (M+4) peaks will be observed due to the presence of two chlorine atoms.
Reactivity and Chemical Behavior
The chemical reactivity of Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate is governed by its constituent functional groups and the electronic nature of the quinoline core.
Caption: Key reactive sites on the Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate molecule.
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Ester Group Reactivity: The methyl ester at the C2 position is susceptible to hydrolysis under both acidic and basic conditions to yield the parent carboxylic acid. It can also undergo transesterification in the presence of other alcohols and an appropriate catalyst.
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Hydroxyl Group Reactivity: The 4-hydroxy group behaves as a phenol. It is weakly acidic and can be deprotonated with a suitable base. This allows for O-alkylation or O-acylation reactions to introduce different functional groups at this position, enabling the synthesis of a diverse library of derivatives.
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Quinoline Ring Reactivity: The quinoline ring system is generally electron-deficient. The presence of two strongly electron-withdrawing chlorine atoms at the 5 and 7 positions further deactivates the benzene portion of the ring towards electrophilic aromatic substitution. Any such reactions would be difficult and require harsh conditions.
Potential Applications and Biological Significance
While specific biological activity data for Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate is limited in readily available literature, the broader class of 5,7-dichloro-hydroxyquinoline derivatives has been extensively studied. These compounds are known to possess significant biological properties.
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Antimicrobial Activity: Dichloro-substituted 8-hydroxyquinolines are well-documented for their antibacterial and antifungal activities.[11][12] The structural similarity suggests that the title compound could serve as a valuable precursor for developing new antimicrobial agents.
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Anticancer Potential: Many quinoline derivatives have been investigated as potential anticancer agents.[2] The ability to functionalize both the hydroxyl and ester groups allows for the synthesis of novel compounds that can be screened for cytotoxic activity against various cancer cell lines.[13]
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Enzyme Inhibition: The quinoline scaffold is a known pharmacophore for targeting various enzymes. The specific substitution pattern of this molecule could make it or its derivatives suitable candidates for inhibitors of kinases, polymerases, or other enzymes relevant to disease.
Conclusion
Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate is a synthetically valuable molecule with a rich chemical profile. Its well-defined structure, characterized by multiple reactive sites, makes it an ideal intermediate for the synthesis of more complex quinoline derivatives. The presence of the dichloro-substitution pattern hints at a strong potential for biological activity, particularly in the development of novel antimicrobial and anticancer therapeutics. This guide has provided a detailed overview of its synthesis, physicochemical properties, spectral characteristics, and reactivity, offering a solid foundation for researchers and scientists aiming to explore the potential of this versatile compound in drug discovery and development.
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